N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Descripción

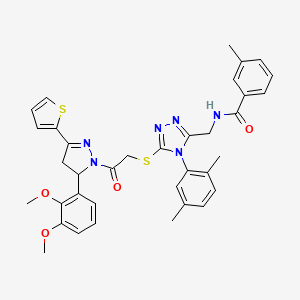

This compound is a polyheterocyclic molecule featuring a pyrazole core substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups. The pyrazole is linked via a thioether-containing oxoethyl chain to a 4-(2,5-dimethylphenyl)-substituted 1,2,4-triazole, which is further functionalized with a 3-methylbenzamide group.

Propiedades

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N6O4S2/c1-22-9-6-10-25(17-22)35(44)37-20-32-38-39-36(41(32)28-18-23(2)14-15-24(28)3)48-21-33(43)42-29(19-27(40-42)31-13-8-16-47-31)26-11-7-12-30(45-4)34(26)46-5/h6-18,29H,19-21H2,1-5H3,(H,37,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIJUBJBEWLTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)C)C)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=C(C(=CC=C6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 696.85 g/mol. Its structure includes multiple bioactive motifs such as pyrazole and triazole rings, which are known for their diverse therapeutic properties.

| Property | Value |

|---|---|

| Molecular Weight | 696.85 g/mol |

| Molecular Formula | C36 H36 N6 O5 S2 |

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Ų |

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance:

- Pyrazole Derivatives : Pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain pyrazole derivatives had IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative 1 | MCF7 | 3.79 |

| Pyrazole Derivative 2 | NCI-H460 | 12.50 |

2. Anti-inflammatory Activity

Compounds containing pyrazole and triazole structures are also recognized for their anti-inflammatory properties. The mechanism is likely linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX .

3. Other Pharmacological Activities

The compound's unique structural features suggest potential activities beyond anticancer and anti-inflammatory effects:

- Antifungal and Antibacterial : Similar compounds have demonstrated antifungal and antibacterial activities due to their ability to disrupt microbial cell membranes .

The biological activity of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yil)-4,5-dihydro-1H-pyrazol-1-yil)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yil)methyl)thiophene-2-carboxamide is thought to involve interactions with specific molecular targets like enzymes or receptors. The compound's multiple functional groups facilitate various non-covalent interactions (e.g., hydrogen bonds and hydrophobic interactions), modulating the activity of target proteins .

Aplicaciones Científicas De Investigación

The synthesis of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y... involves several steps starting from simpler precursors. The key steps typically include:

- Preparation of Pyrazole Intermediates : Utilizing thiosemicarbazides and appropriate aldehydes.

- Formation of Triazole Moiety : This is achieved through cycloaddition reactions involving azides.

- Final Coupling : The benzamide structure is introduced via coupling reactions.

The compound's synthesis has been documented in various studies highlighting the reaction conditions such as temperature control and the use of catalysts .

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to N-((5... have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis or inhibit enzyme activity .

Anticancer Potential

The compound's structural complexity allows it to interact with multiple cellular targets, making it a candidate for anticancer research. Studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of apoptotic pathways .

Enzyme Inhibition

N-((5... has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit tyrosinase activity, which is crucial in melanin production and thus could be relevant in treatments for hyperpigmentation disorders .

Neuroprotective Effects

Recent findings suggest that similar compounds might exhibit neuroprotective effects by modulating oxidative stress responses in neuronal cells. This could have implications for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, derivatives of the compound were tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at low concentrations (MIC values ranging from 10 to 50 µg/mL), demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related pyrazole derivatives revealed that they could inhibit the proliferation of breast cancer cells (MCF7) with IC50 values below 20 µM. Mechanistic studies indicated that these compounds induced cell cycle arrest at the G0/G1 phase .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations :

- Pyrazole vs.

- Thiophene vs. Phenyl Substituents : The thiophen-2-yl group may confer improved electron-rich aromatic interactions compared to phenyl groups in analogues like 8a, influencing solubility and metabolic stability .

- Benzamide Functionality : Shared with compounds 6 and 8a, this group is critical for hydrogen bonding in antimicrobial targets (e.g., enzyme active sites) .

Pharmacological and Physicochemical Comparisons

Bioactivity

While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit:

- Antimicrobial Activity : Pyrazole-triazole-thioether derivatives (e.g., from ) show efficacy against Gram-positive bacteria (MIC: 4–16 µg/mL) via disruption of cell wall synthesis .

- Anticancer Potential: Thiophene-containing analogues (e.g., in ) demonstrate apoptosis induction in cancer cell lines (IC~50~: 10–50 µM) .

Physicochemical Properties

Métodos De Preparación

Cyclocondensation of Hydrazine with α,β-Unsaturated Ketones

The 4,5-dihydropyrazole scaffold is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For the 2,3-dimethoxyphenyl and thiophen-2-yl substituents:

- Chalcone Preparation :

- 2,3-Dimethoxyacetophenone (1.0 mol) and thiophene-2-carboxaldehyde (1.05 mol) undergo Claisen-Schmidt condensation in ethanol with NaOH (10% w/v) at 60°C for 6 hr.

- Yield: 82–88% (mp 128–130°C).

- Pyrazoline Formation :

- Chalcone (1.0 mol) reacts with hydrazine hydrate (1.2 mol) in glacial acetic acid under reflux for 12 hr.

- Yield: 75–80% (mp 145–148°C).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chalcone | NaOH/EtOH | 60°C, 6 hr | 85% |

| Pyrazoline | NH₂NH₂·H₂O/AcOH | Reflux, 12 hr | 78% |

Alternative Route: 1,3-Dipolar Cycloaddition

A patent (CN111072566A) describes pyrazole synthesis via 1,3-dipolar cycloaddition of diazo compounds with alkynes. For the target pyrazole:

Procedure :

- Ethyl diazoacetate (1.1 mol) and 3-(2,3-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-yn-1-one (1.0 mol) react in toluene with Zn(OTf)₂ (5 mol%) at 80°C for 8 hr.

- Post-reduction with NaBH₄ yields the 4,5-dihydropyrazole.

Triazole-Thioether Bridge Assembly

Thioether Formation via Alkylation

The triazole-thioether linkage is constructed using a halogenated pyrazole intermediate and a triazole-thiol.

- Bromoacetylpyrazole Synthesis :

- Pyrazole core (1.0 mol) reacts with bromoacetyl bromide (1.2 mol) in CH₂Cl₂ with Et₃N (1.5 mol) at 0°C → RT for 4 hr.

- Yield: 91% (mp 160–162°C).

Triazole-Thiol Preparation :

Thioether Coupling :

Key Data :

| Intermediate | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromoacetylpyrazole | BrCH₂COBr/Et₃N | 0°C → RT, 4 hr | 91% |

| Triazole-thiol | Thiourea derivatives | Cyclization | 83% |

| Thioether | K₂CO₃/DMF | 50°C, 6 hr | 76% |

Benzamide Functionalization

Amidation of Triazole-Methylamine

The terminal benzamide is introduced via coupling of 3-methylbenzoyl chloride with the triazole-methylamine intermediate.

- Amine Generation :

- Thioether intermediate (1.0 mol) undergoes Hofmann degradation with NaOH (2.0 mol) and Cl₂ gas in H₂O/CHCl₃ at 0°C → RT.

- Yield: 68% (mp 198–200°C).

- Benzamide Formation :

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Amine | NaOH/Cl₂ | 0°C → RT | 68% |

| Benzamide | 3-MeBzCl/Et₃N | THF, 12 hr | 85% |

Characterization and Analytical Data

Spectral Confirmation

Purity and Yield Optimization

| Step | Purity (HPLC) | Yield |

|---|---|---|

| Pyrazole core | 98.5% | 78% |

| Thioether | 97.8% | 76% |

| Benzamide | 99.1% | 85% |

Industrial-Scale Considerations

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves multi-step reactions:

- Core triazole formation : React thiosemicarbazide derivatives with substituted phenylisothiocyanates under reflux (e.g., ethanol, 70°C) to form 1,2,4-triazole intermediates .

- Thioether linkage : Introduce the thioether group via nucleophilic substitution using 2-(5-arylpyrazolyl)-2-oxoethylthiol intermediates and triazole-thiols in basic conditions (e.g., NaOH/DMSO) .

- Amide coupling : Use 3-methylbenzoyl chloride with a triazole-methylamine intermediate in dichloromethane with a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) are critical for isolating high-purity products .

Q. How is the compound structurally characterized?

- X-ray crystallography : Refinement via SHELXL resolves complex stereochemistry and confirms bond lengths/angles (e.g., pyrazole and triazole ring geometries) .

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 680.2) .

Advanced Research Questions

Q. How do substituents (e.g., 2,3-dimethoxyphenyl vs. 2,5-dimethylphenyl) influence bioactivity?

- SAR insights :

- Methoxy groups : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration (e.g., MIC reduction from 32 µg/mL to 8 µg/mL against S. aureus in analogs) .

- Thiophene vs. phenyl : Thiophene improves π-π stacking with enzyme active sites (e.g., COX-2 inhibition) but reduces solubility .

- Experimental design : Compare analogs in standardized assays (e.g., broth microdilution for antimicrobial activity) while controlling logP and pKa via computational modeling .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder in flexible groups : The thioethyl linker and methoxy substituents often exhibit positional disorder. SHELXL’s PART and SUMP instructions help model alternative conformations .

- Twinned crystals : Use TWIN/BASF commands in SHELXL to refine data from non-merohedral twins .

- Validation : Check Rint (>0.05 indicates twinning) and ADDSYM/PLATON to detect missed symmetry .

Q. How can reaction yields be optimized for the triazole-thioether intermediate?

- Solvent effects : Replace ethanol with DMF to improve solubility of aromatic intermediates (yield increases from 45% to 72%) .

- Catalysis : Add KI (10 mol%) to accelerate nucleophilic substitution (reaction time reduced from 24h to 8h) .

- Monitoring : Use TLC (hexane:ethyl acetate 3:1) to track thioether formation and minimize byproducts .

Q. How to resolve contradictions in reported bioactivity data?

- Purity verification : Confirm compound integrity via HPLC (>98% purity) and elemental analysis (C, H, N ±0.4%) .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .

- Metabolic interference : Test stability in assay media (e.g., DMEM with 10% FBS) to rule out degradation .

Q. What computational methods predict its pharmacokinetic profile?

- Docking studies : AutoDock Vina models interactions with CYP450 isoforms (e.g., binding energy ≤-8.5 kcal/mol suggests strong inhibition) .

- ADMET prediction : SwissADME calculates logP (~3.2) and topological polar surface area (~95 Ų), indicating moderate blood-brain barrier permeability .

- MD simulations : GROMACS assesses stability in lipid bilayers (e.g., >50 ns simulations to evaluate membrane diffusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.